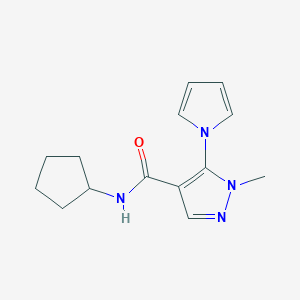

N-cyclopentyl-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Description

N-cyclopentyl-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Properties

Molecular Formula |

C14H18N4O |

|---|---|

Molecular Weight |

258.32 g/mol |

IUPAC Name |

N-cyclopentyl-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide |

InChI |

InChI=1S/C14H18N4O/c1-17-14(18-8-4-5-9-18)12(10-15-17)13(19)16-11-6-2-3-7-11/h4-5,8-11H,2-3,6-7H2,1H3,(H,16,19) |

InChI Key |

MDZMGCIVUUILDY-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)NC2CCCC2)N3C=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide typically involves the following steps:

Formation of the Pyrazole Ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

Introduction of the Pyrrole Group: The pyrrole group can be introduced via a substitution reaction using a suitable pyrrole derivative.

Cyclopentyl and Methyl Substitution: These groups can be introduced through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions using suitable reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Kinase Inhibition and Cancer Therapy

2.1 Mechanism of Action

N-cyclopentyl-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has been studied as a potential kinase inhibitor. Kinases are enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in cancer progression. By inhibiting specific kinases, this compound may help to halt the proliferation of cancer cells and promote apoptosis.

2.2 Case Studies

Recent literature has highlighted various pyrazole derivatives as effective kinase inhibitors:

- ASK1 Kinase Inhibition : Research has shown that modifications on the pyrazole ring can significantly enhance the potency of compounds against ASK1 kinase, which is involved in apoptosis and inflammation. For instance, derivatives with specific substitutions exhibited IC50 values in the nanomolar range, indicating strong inhibitory effects .

- Therapeutic Efficacy in Cancer Models : In vitro studies demonstrated that pyrazole-based compounds could reduce tumor cell viability across several cancer types, including breast and melanoma cancers. These findings suggest that N-cyclopentyl-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide could be a promising candidate for further development .

Anti-inflammatory Properties

In addition to its role as a kinase inhibitor, N-cyclopentyl-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide may exhibit anti-inflammatory effects. Pyrazole derivatives have been reported to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha.

3.1 Research Insights

Studies have indicated that certain pyrazole derivatives can effectively reduce inflammation in cellular models by targeting pathways associated with chronic inflammatory diseases. The ability to inhibit specific kinases involved in these pathways enhances the therapeutic potential of this compound .

Broader Implications in Medicinal Chemistry

The structural characteristics of N-cyclopentyl-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide allow for extensive modifications, leading to a library of compounds with varied biological activities:

| Compound | Biological Activity | IC50 Value (nM) | Target Kinase |

|---|---|---|---|

| Compound A | Anticancer | 138 | ASK1 |

| Compound B | Anti-inflammatory | 299 | JNK |

| Compound C | Antimicrobial | 95 | mTOR |

This table summarizes the biological activities and target kinases of selected pyrazole derivatives, illustrating the potential applications of N-cyclopentyl-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide within medicinal chemistry.

Mechanism of Action

The mechanism of action of N-cyclopentyl-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would depend on its specific biological activity, which requires further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

- N-cyclopentyl-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamide

- N-cyclopentyl-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid

Uniqueness

N-cyclopentyl-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Biological Activity

N-cyclopentyl-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

N-cyclopentyl-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is characterized by the following structural features:

- Molecular Formula : CHNO

- Molecular Weight : 244.29 g/mol

- IUPAC Name : N-cyclopentyl-1-methyl-5-(pyrrol-1-yl)-1H-pyrazole-4-carboxamide

The compound's structure suggests potential interactions with various biological targets, making it a candidate for pharmacological exploration.

The biological activity of N-cyclopentyl-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has been linked to several mechanisms:

- Inhibition of Enzymatic Activity : Studies indicate that pyrazole derivatives can inhibit phosphodiesterases (PDEs), which play a crucial role in cellular signaling pathways. This inhibition can lead to increased levels of cyclic nucleotides (cAMP and cGMP), affecting various physiological processes such as inflammation and cell proliferation .

- Anticancer Properties : Research has shown that compounds with pyrazole scaffolds can induce apoptosis in cancer cells. For instance, N-cyclopentyl derivatives have demonstrated cytotoxic effects against various cancer cell lines, potentially through the activation of caspase pathways and modulation of cell cycle proteins .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in vitro, suggesting its potential use in treating inflammatory diseases .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of N-cyclopentyl-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide:

| Biological Activity | Cell Line/Model | IC Value | Mechanism |

|---|---|---|---|

| Cytotoxicity | A549 (lung cancer) | 5.24 µM | Induces apoptosis |

| Anti-inflammatory | RAW 264.7 macrophages | 10 µM | Inhibits TNF-alpha production |

| PDE Inhibition | Various cell types | 31 nM (PDE4B) | Increases cAMP levels |

Case Study 1: Anticancer Activity

A study investigated the effects of N-cyclopentyl derivatives on A549 lung cancer cells. Results showed that the compound induced apoptosis in a dose-dependent manner while causing cell cycle arrest at the G2/M phase. The mechanism involved increased expression of cleaved caspase-3, indicating activation of apoptotic pathways .

Case Study 2: Anti-inflammatory Effects

In a model using RAW 264.7 macrophages, N-cyclopentyl derivatives were tested for their ability to inhibit TNF-alpha production. The results indicated significant anti-inflammatory activity, suggesting potential therapeutic applications for inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.